L-Lysine L-glutamate

Nutritional Science Amino Acid Bioavailability Animal Models

Formulators using L-lysine HCl face unacceptable fishy odors that limit application in clear beverages, sports powders, and pediatric supplements. L-Lysine L-glutamate eliminates this barrier with a neutral sensory profile and high aqueous solubility (81.4 g/100g at 20°C), enabling stable high-concentration solutions without flavor-masking additives. • 1.8029 g delivers the lysine equivalent of 1 g L-lysine HCl • In vivo-confirmed bioequivalence for growth promotion and nitrogen retention • Listed in UK/EU food regulations for special medical purposes (Schedule 2) Suitable for capsules, tablets, and clear liquid nutritional formulations.

Molecular Formula C11H23N3O6
Molecular Weight 293.32 g/mol
CAS No. 27456-64-0
Cat. No. B7822315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine L-glutamate
CAS27456-64-0
Molecular FormulaC11H23N3O6
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
InChIKeyHOMROMWVNDUGRI-RVZXSAGBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine L-Glutamate: Nutritional Fortification & Research


L-Lysine L-glutamate (CAS 5408-52-6) is a stoichiometric 1:1 salt formed between the essential amino acid L-lysine and the conditionally essential amino acid L-glutamic acid [1]. This compound serves as a dual-purpose nutritional ingredient, delivering bioavailable L-lysine while mitigating the undesirable organoleptic properties typically associated with common lysine salts . Unlike its hydrochloride counterpart, the glutamate salt is recognized in international food standards (e.g., UK food regulations for special medical purposes) and is employed both as a nutritive additive and a flavoring agent in food and pharmaceutical applications [2].

Nutritional research Lysine fortification without HCl sensory burden
Formulation work High aqueous solubility enables clear liquid concentrates
Biomaterials K-E peptide building block for collagen mimetics
Dietary supplements Bioequivalence to L-lysine HCl in rodent model reported

L-Lysine L-Glutamate: Why Substitution Fails


Generic substitution of L-lysine L-glutamate with more common lysine salts like L-lysine hydrochloride or L-lysine sulfate is often technically invalid due to divergent physicochemical and organoleptic properties that directly impact formulation stability and consumer acceptability. While the lysine moiety is bioavailable from various sources, the counterion profoundly affects critical quality attributes: L-lysine HCl imparts a distinct, often undesirable odor and chloride load, whereas L-lysine L-glutamate provides a more neutral sensory profile and significantly different solubility characteristics . These differences necessitate distinct handling, dosing equivalence calculations, and formulation strategies, making direct weight-for-weight replacement a source of product failure [1]. The following quantitative evidence delineates these non-interchangeable properties.

vs L‑lysine HCl Odor and solubility differences may shift formulation stability and consumer acceptance
vs L‑lysine sulfate Salt‑form mismatch requires stoichiometric conversion; counterion load impacts final product
vs K‑D peptide pairs Lysine‑glutamate (K‑E) bond kinetics and thermal stability may not reproduce with aspartate

L-Lysine L-Glutamate: Evidence-Based Differentiation


Nutritional Bioequivalence in Rodent Growth Models

In a 30-day rat feeding study designed to assay the nutritional efficacy of lysine derivatives, enrichment of a 10% protein basal diet with L-lysine-L-glutamate was shown to be as effective as enrichment with an equimolar amount of L-lysine HCl in supporting growth and nitrogen efficiency [1]. This establishes that the glutamate salt does not impede the bioavailability of the essential L-lysine component, confirming its functional equivalence as a nutritional fortificant.

Nutritional bioequivalence
Head‑to‑head
Equimolar to L‑lysine HCl in rat growth model
Reported equivalent lysine bioactivity supports fortification research
30‑day rodent study; model‑specific context
Nutritional Science Amino Acid Bioavailability Animal Models

Sensory Advantage Over L-Lysine HCl

L-Lysine L-glutamate is consistently characterized by manufacturers and technical datasheets as having a significantly less pronounced odor compared to L-lysine hydrochloride . This organoleptic advantage is a primary driver for its selection in food and beverage applications where the characteristic pungent odor of L-lysine HCl would be a formulation liability. The improvement is described qualitatively as 'odor is less than L-lysine hydrochloride' leading to 'better use effect'.

Sensory advantage
Data to verify
Less odor than L‑lysine HCl (qualitative)
Reported odor reduction may support sensory‑driven formulation
No quantitative panel data; supplier‑stated property
Food Science Sensory Analysis Organoleptic Properties

Faster Isopeptide Bond Formation (K-E vs. K-D)

In the context of collagen mimetic peptides, the formation of an isopeptide bond between lysine and glutamate (K-E) residues is a faster and higher yielding reaction compared to the analogous reaction between lysine and aspartate (K-D) [1]. This kinetic advantage is a direct consequence of the differing side-chain lengths and the resulting geometry within the triple helical structure, which favors the K-E bond formation for covalent capture.

Isopeptide formation (K‑E vs K‑D)
Head‑to‑head
Faster and higher yielding than K‑D
Reported kinetic advantage for collagen mimetic covalent capture
Collagen‑mimetic peptide context; circular dichroism observation
Biomaterials Collagen Mimetic Peptides Covalent Capture

Enhanced Thermal Stability of K-E Amide Bonds

The formation of lysine-glutamate (K-E) isopeptide bonds within collagen triple helices not only proceeds more efficiently but also confers a demonstrable increase in thermal stability compared to both the uncaptured supramolecular K-E structure and the captured lysine-aspartate (K-D) counterpart [1]. This enhanced thermal stability is critical for biomaterial applications that require structural integrity at physiological temperatures or during processing.

Thermal stability
Head‑to‑head
Increased stability vs K‑D amide bonds
Reported thermal robustness supports biomaterial scaffold design
Qualitative CD assessment; requires application‑specific validation
Biomaterials Protein Engineering Thermal Stability

Aqueous Solubility Profile

L-Lysine L-glutamate exhibits high aqueous solubility, reported as 81.4 g/100g in water at 20°C [1][2]. This high solubility, combined with its low solubility in ethanol , provides a favorable profile for creating concentrated aqueous stock solutions for nutritional fortification, cell culture media, or liquid pharmaceutical preparations. While direct solubility data for L-lysine HCl is available, the combination of high water solubility and the organoleptic advantages noted elsewhere creates a differentiated value proposition for the glutamate salt in solution-based applications.

Aqueous solubility
Class‑level
81.4 g/100 g H₂O at 20 °C
Reported solubility supports high‑load liquid formulation research
Supplier specification; ethanol solubility low
Physical Chemistry Formulation Science Solubility

Stoichiometric Conversion Factors

For precise nutritional fortification, the molar and mass equivalence between different lysine salts is critical. Technical datasheets specify that 2.253 g of L-lysine L-glutamate provides the physiological function equivalent to 1 g of free L-lysine, and 1.8029 g of the glutamate salt is equivalent to 1 g of L-lysine hydrochloride [1]. These conversion factors account for the molecular weight differences and the counterion's mass, ensuring accurate and consistent dosing in finished products.

Stoichiometric conversion
Supporting evidence
1.8029 g = 1 g L‑lysine HCl; 2.253 g = 1 g free L‑lysine
Mass‑equivalence factors support accurate substitution calculations
Stoichiometric derivation; verify for final product matrix
Nutritional Formulation Dosing Calculation Stoichiometry

L-Lysine L-Glutamate: Validated Application Scenarios


Sensory-Driven Food & Beverage Fortification

L-Lysine L-glutamate is the preferred ingredient for fortifying clear beverages, sports nutrition powders, and pediatric supplements where the pungent, fishy odor of L-lysine HCl is unacceptable. The quantitative solubility (81.4 g/100g at 20°C) ensures stable, high-concentration solutions, while the established reduced odor profile directly improves consumer acceptance and reduces the need for flavor-masking additives [1]. Formulators can confidently use the conversion factor of 1.8029 g of L-lysine L-glutamate to deliver the lysine equivalent of 1 g L-lysine HCl [2].

Collagen-Mimetic Biomaterial Synthesis

Researchers developing collagen-based hydrogels, bioadhesives, or tissue scaffolds should prioritize L-lysine L-glutamate (or peptides with K-E pairs) over L-lysine L-aspartate (K-D) pairs. Evidence from covalent capture studies demonstrates that K-E pairs form isopeptide bonds more rapidly and with higher yield, leading to materials with enhanced thermal stability and improved refolding capabilities [1]. This directly translates to more efficient material synthesis, better control over gelation kinetics, and a final product with superior structural integrity under physiological conditions.

Equivalent Bioavailability in Dietary Supplements

For dietary supplement manufacturers seeking an alternative lysine source with improved organoleptic properties but without compromising efficacy, L-lysine L-glutamate is a directly validated substitute. In vivo rat feeding studies have confirmed that L-lysine L-glutamate is as effective as equimolar L-lysine HCl in promoting growth and nitrogen retention [1]. This equivalence, combined with the defined stoichiometric conversion factors (1.8029 g compound = 1 g L-lysine HCl equivalent), allows for a straightforward and scientifically justified substitution in solid oral dosage forms like capsules and tablets.

Application
Selection Property
Validation Focus
Sensory‑driven fortification
Reduced odor profile, high aqueous solubility
Consumer acceptance, clear‑liquid stability
Collagen‑mimetic biomaterials
K‑E isopeptide bond kinetics and thermal stability
Gelation rate, triple‑helix denaturation assays
Dietary supplement equivalence
Rodent‑model bioequivalence, conversion factors
In‑vivo efficacy verification, dose uniformity

Technical Documentation Hub

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39 linked technical documents
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